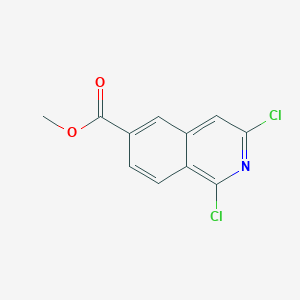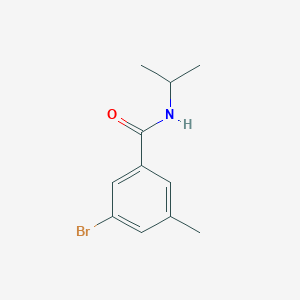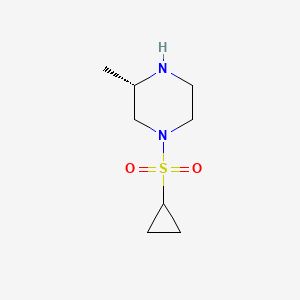
Methyl 1,3-dichloroisoquinoline-6-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “Methyl 1,3-dichloroisoquinoline-6-carboxylate” is 1S/C11H7Cl2NO2/c1-16-11(15)6-2-3-8-7(4-6)5-9(12)14-10(8)13/h2-5H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine atoms and the carboxylate group.Physical And Chemical Properties Analysis
“Methyl 1,3-dichloroisoquinoline-6-carboxylate” is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Methyl 1,3-dichloroisoquinoline-6-carboxylate is a compound that belongs to the broader class of chemicals known as isoquinolines, which have been extensively studied for their various therapeutic and pharmacological properties. While direct studies on Methyl 1,3-dichloroisoquinoline-6-carboxylate specifically are limited, insights can be gained from research on related compounds, such as tetrahydroisoquinolines and other isoquinoline derivatives.
Therapeutic Applications
Tetrahydroisoquinolines, closely related to Methyl 1,3-dichloroisoquinoline-6-carboxylate, have been found to have significant therapeutic potential. Research indicates that these compounds exhibit a wide range of therapeutic activities, including anticancer, anti-malaria, and central nervous system (CNS) effects. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline has been recognized for its neuroprotective properties, potentially preventing Parkinsonism in mammals. The U.S. FDA's approval of trabectedin, a compound derived from this class, for treating soft tissue sarcomas highlights the milestone in anticancer drug discovery Expert Opinion on Therapeutic Patents, 2017.
Mechanisms of Action
The mechanisms by which these compounds exert their effects are varied and complex. They may involve inhibition of monoamine oxidase (MAO), scavenging of free radicals, and modulation of the glutamatergic system. These actions suggest a multifaceted approach to neuroprotection and highlight the potential for developing novel drugs with unique mechanisms of action for various therapeutic activities Critical Reviews in Toxicology, 2008.
Potential Applications in Drug Discovery
The broad therapeutic activities and potential novel mechanisms of action of tetrahydroisoquinoline derivatives underscore the importance of continued research in this area. These compounds could serve as promising candidates for developing treatments for infectious diseases, such as malaria, tuberculosis, HIV-infection, and others, as well as for CNS disorders, including depression and addiction Bioorganic Chemistry, 2021.
Safety and Hazards
The compound is classified as dangerous, with hazard statements H301-H311-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Propiedades
IUPAC Name |
methyl 1,3-dichloroisoquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)6-2-3-8-7(4-6)5-9(12)14-10(8)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFVNCAXJKWGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=NC(=C2C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,3-dichloroisoquinoline-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate](/img/structure/B1409528.png)
![2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethanol](/img/structure/B1409529.png)

![6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt](/img/structure/B1409532.png)


![2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid](/img/structure/B1409537.png)
![trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B1409538.png)
![(3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B1409540.png)




